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5-(Cyanomethyl)-uridine

Cat. No.: B12837783
CAS No.: 58479-73-5
M. Wt: 283.24 g/mol
InChI Key: PCNJJZGTFWYSCJ-FDDDBJFASA-N
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Description

Significance of Post-Transcriptional Modifications in Ribonucleic Acids

Following the transcription of genetic information from DNA to RNA, the newly synthesized RNA molecule, or primary transcript, often undergoes a series of chemical alterations collectively known as post-transcriptional modifications. wikipedia.orgslideshare.net These modifications are not mere decorations but are integral to the production of a mature, functional RNA molecule. wikipedia.orgnowgonggirlscollege.co.in This processing is vital for the proper translation of the genetic code in eukaryotes and involves key steps such as the addition of a 5' cap and a 3' poly-A tail to messenger RNA (mRNA), as well as the splicing out of non-coding sequences called introns. wikipedia.org

Overview of Uridine (B1682114) Modifications and Their Biological Contributions

Uridine, one of the four canonical nucleosides in RNA, is a frequent target for post-transcriptional modification. tandfonline.com These modifications at the uridine base have significant implications for RNA metabolism, structure, and function. nih.govnih.gov Some of the well-studied uridine modifications include pseudouridine (B1679824) (Ψ), dihydrouridine (D), and 5-methyluridine (B1664183) (m⁵U), all of which have been found in eukaryotic mRNAs. nih.govnih.gov

These modified uridines possess chemical properties distinct from the standard uridine, which can impact RNA structure and its interactions with RNA-binding proteins. nih.govnih.gov For instance, modifications at the wobble position (the first nucleotide of the anticodon) of transfer RNA (tRNA) are particularly crucial for the accurate decoding of the genetic code during translation. diva-portal.orgnih.gov They can expand the decoding capacity of a single tRNA molecule, allowing it to recognize multiple codons. nih.govasm.org The enzymes that catalyze these uridine modifications are often linked to human diseases, highlighting their importance in maintaining cellular health. nih.gov

Discovery and Initial Characterization of 5-(Cyanomethyl)-uridine (cnm⁵U)

The discovery of this compound (cnm⁵U) emerged from studies on mutant transfer RNAs in haloarchaea. nih.govnih.gov Specifically, research involving the mutation of the wobble base in isoleucine tRNAs of Haloarcula marismortui led to the identification of this novel modified nucleoside. nih.govosti.gov Biochemical and mass spectrometric analyses of these mutant tRNAs, expressed in Haloferax volcanii, revealed the presence of a previously uncharacterized uridine derivative, which was identified as this compound. nih.govnih.gov

This discovery was significant as it expanded the known repertoire of natural RNA modifications. nih.gov The initial characterization of cnm⁵U focused on its chemical structure, which features a cyanomethyl group attached to the 5-position of the uracil (B121893) base. cymitquimica.com This modification was found to influence the codon recognition properties of the tRNA, a critical aspect of protein synthesis. albany.edunsf.gov

Following its initial discovery, investigations into the broader occurrence of this compound revealed a specific phylogenetic distribution. Mass spectrometric analyses of total tRNA from various organisms showed that cnm⁵U is present in haloarchaea such as Haloferax volcanii, Halobacterium salinarum, and Haloarcula marismortui, as well as in the methanogen Methanococcus maripaludis. nih.govnih.gov This suggests that the presence of cnm⁵U may be a characteristic feature of tRNAs from euryarchaea. nih.govnih.gov

In contrast, similar analyses of total tRNA from the crenarchaeon Sulfolobus solfataricus, the yeast Saccharomyces cerevisiae (a eukaryote), and Escherichia coli (a bacterium) did not detect the presence of cnm⁵U. nih.gov This limited distribution suggests that the machinery for synthesizing cnm⁵U and its functional role may be specific to certain archaeal lineages.

Table 1: Phylogenetic Distribution of this compound (cnm⁵U)

Domain/KingdomOrganismcnm⁵U Presence in total tRNAReference
Archaea (Euryarchaeota) Haloferax volcaniiPresent nih.gov
Haloarcula marismortuiPresent albany.edunih.gov
Halobacterium salinarumPresent nih.gov
Methanococcus maripaludisPresent nih.govnih.gov
Methanocaldococcus jannaschiiPresent nih.govasm.org
Archaea (Crenarchaeota) Sulfolobus solfataricusNot Detected nih.gov
Eukaryota Saccharomyces cerevisiaeNot Detected nih.gov
Bacteria Escherichia coliNot Detected nih.gov

The identification of this compound has been specifically localized to transfer RNA (tRNA) molecules, particularly at the wobble position (position 34) of the anticodon loop. nih.govnih.govnih.gov The anticodon loop is the region of the tRNA that recognizes and binds to the complementary codon on an mRNA molecule during protein synthesis. diva-portal.org

In the initial discovery, cnm⁵U was identified in mutant isoleucine tRNAs of Haloarcula marismortui where the original wobble base had been changed. nih.govnih.govresearchgate.net Subsequent research confirmed its presence in the total tRNA pool of several euryarchaeal species. nih.govnih.gov The modification of uridine to cnm⁵U at this critical position has been shown to alter the codon reading properties of the tRNA. albany.edunih.govosti.gov For instance, an isoleucine tRNA with cnm⁵U at the wobble position was found to bind not only to the isoleucine codon AUA but also to the isoleucine codon AUU and the methionine codon AUG. nih.govosti.govnsf.gov This demonstrates the direct impact of this modification on the fidelity of translation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O6 B12837783 5-(Cyanomethyl)-uridine CAS No. 58479-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58479-73-5

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C11H13N3O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1,4H2,(H,13,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

PCNJJZGTFWYSCJ-FDDDBJFASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC#N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Cyanomethyl Uridine

Strategies for the Chemical Synthesis of 5-(Cyanomethyl)-uridine

The chemical synthesis of this compound (cnm⁵U) is a multi-step process that often begins with a more common uridine (B1682114) derivative. The introduction of the cyanomethyl group at the C5 position of the uracil (B121893) base is a key transformation that imparts unique chemical properties to the nucleoside.

Utilization of Phosphoramidite (B1245037) Building Blocks for Solid-Phase Oligonucleotide Synthesis

A significant application of this compound is its incorporation into oligonucleotides. This is achieved through solid-phase synthesis, a method that relies on the use of phosphoramidite building blocks of the modified nucleoside. The synthesis of the cnm⁵U phosphoramidite is a critical prerequisite for its use in automated oligonucleotide synthesizers. nih.govsigmaaldrich.cn

The synthesis of the this compound phosphoramidite typically starts from the commercially available 5-methyluridine (B1664183) (m⁵U). A key step involves the bromination of the 5-methyl group, followed by the introduction of the cyano moiety. This transformation is often achieved using reagents like trimethylsilyl cyanide (TMSCN) in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF). nih.govsigmaaldrich.cn Once the this compound is obtained, it is converted into its phosphoramidite derivative. This involves the protection of the hydroxyl groups on the ribose sugar, typically with a dimethoxytrityl (DMT) group at the 5'-position and a silyl group like tert-butyldimethylsilyl (TBDMS) at the 2'-position. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. nih.gov These modified phosphoramidites are then suitable for incorporation into RNA oligonucleotides using standard solid-phase synthesis protocols. nih.govsigmaaldrich.cnwikipedia.org

Starting Material Key Reagents Intermediate Final Product
5-Methyluridine (m⁵U)1. Brominating agent 2. TMSCN/TBAF5-(Bromomethyl)-uridineThis compound (cnm⁵U)
This compound1. DMT-Cl 2. TBDMS-Cl 3. 2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeProtected this compoundThis compound Phosphoramidite

Diastereoselective Synthetic Routes to 5′-Substituted Uridine Derivatives

While not a direct synthesis of the 5-(cyanomethyl) moiety itself, diastereoselective synthesis plays a crucial role in creating uridine derivatives with specific stereochemistry at the ribose sugar, particularly at the 5'-position. acs.orgnih.govfigshare.comacs.orgresearchgate.net These methods are important for producing structurally diverse nucleoside analogues. A common strategy involves the diastereoselective epoxidation of a uridine-derived alkene. acs.orgnih.govfigshare.comacs.org The resulting epoxide can then be opened by various nucleophiles to introduce a range of substituents at the C-5' position in a stereocontrolled manner. acs.orgnih.govacs.orgresearchgate.net This approach allows for the synthesis of a library of 5'-substituted uridine derivatives with a defined configuration at the newly created stereocenter. acs.orgnih.govfigshare.comacs.org

Synthesis of this compound Analogues and Related Derivatives

The synthesis of analogues of this compound and other related 5-C-substituted uracil nucleosides expands the chemical space for biological and therapeutic investigations.

Preparation of 5-Cyanouridine (B3052719) (cn⁵U) and Structural Analogues

A closely related analogue is 5-cyanouridine (cn⁵U), which lacks the methylene (B1212753) spacer between the uracil ring and the cyano group. The synthesis of the phosphoramidite of cn⁵U typically involves a Vorbrüggen glycosylation reaction. nih.govsigmaaldrich.cn In this method, a protected ribofuranose is coupled with a silylated 5-cyanouracil base to form the nucleoside. The resulting 5-cyanouridine is then converted to its phosphoramidite building block following a similar protection and phosphitylation sequence as described for cnm⁵U. nih.govsigmaaldrich.cn

Method Key Reactants Product
Vorbrüggen GlycosylationProtected Ribofuranose, Silylated 5-Cyanouracil5-Cyanouridine (cn⁵U)

Chemical Synthesis of Other 5-C-Substituted Uracil Nucleosides

A variety of other 5-C-substituted uracil nucleosides have been synthesized. For instance, the reaction of 2'-deoxy-5-hydroxyuridine with Wittig reagents can yield 5-alkoxycarbonylmethyl-, 5-carbamoylmethyl-, and 5-acetonyl-2'-deoxyuridines. nih.gov Similarly, carbocyclic analogues of 5-substituted uracil nucleosides have been prepared through direct halogenation of the uracil moiety, followed by displacement of the halogen with other functional groups. nih.gov The Heck reaction, which involves the palladium-catalyzed coupling of an organohalide with an alkene, is another common method for synthesizing C-5 substituted pyrimidine nucleosides. rsc.org

Chemical Transformations and Functionalization of the Cyanomethyl Group

The cyanomethyl group at the 5-position of the uridine base endows this compound with a versatile chemical handle for a variety of functionalization reactions. This allows for the introduction of diverse chemical moieties, leading to the synthesis of a wide array of novel uridine derivatives with potential applications in biochemical and therapeutic research. The primary transformations of the cyanomethyl group include hydrolysis to a carboxylic acid, reduction to an amine, and participation in cycloaddition reactions.

Hydrolysis to 5-(Carboxymethyl)-uridine

The nitrile functionality of the cyanomethyl group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(carboxymethyl)-uridine. This transformation is a key step in the synthesis of various modified nucleosides found in tRNA.

Acid-Catalyzed Hydrolysis: Treatment of this compound with strong aqueous acids, such as hydrochloric acid or sulfuric acid, followed by heating, effectively converts the nitrile to a carboxylic acid. The reaction proceeds through the formation of an intermediate carboxamide which is subsequently hydrolyzed.

Base-Catalyzed Hydrolysis: Alternatively, alkaline hydrolysis using strong bases like sodium hydroxide or potassium hydroxide can achieve the same transformation. The reaction conditions, including temperature and concentration of the base, can be optimized to ensure complete conversion and minimize potential side reactions. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reagent/ConditionsProductObservations
Aqueous HCl, Heat5-(Carboxymethyl)-uridineProceeds via a carboxamide intermediate.
Aqueous NaOH, Heat5-(Carboxymethyl)-uridineReaction completion can be monitored by chromatography.

Reduction to 5-(2-Aminoethyl)-uridine

The reduction of the cyanomethyl group provides a direct route to the corresponding primary amine, 5-(2-aminoethyl)-uridine. This amine-functionalized uridine is a valuable precursor for the synthesis of other derivatives through amide bond formation or other amine-specific reactions.

Catalytic Hydrogenation: A common method for the reduction of nitriles is catalytic hydrogenation. This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are crucial for achieving high yields and selectivity.

A specific example of a related reduction involves the conversion of 2'-O-(cyanomethyl)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) uridine. In this case, the reduction was achieved using sodium borohydride in the presence of nickel(II) chloride (NiCl₂) in absolute ethanol. The reaction was quenched with diethylenetriamine. This method highlights the utility of borohydride reagents in combination with transition metal salts for the reduction of cyanomethyl groups on protected nucleosides.

Reagent/ConditionsProductKey Features
H₂, Pd/C or Raney Ni5-(2-Aminoethyl)-uridineStandard method for nitrile reduction.
NaBH₄, NiCl₂, Ethanol2'-(2-Aminoethyl)-uridine derivativeDemonstrates the use of borohydride for cyanomethyl reduction on a protected uridine. google.com

Cycloaddition Reactions

The nitrile group in this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This allows for the construction of five-membered heterocyclic rings attached to the uridine scaffold.

Reaction with Azides: A prominent example is the reaction with organic azides to form tetrazole derivatives. This reaction, often catalyzed by a Lewis acid, provides a straightforward method for introducing a tetrazolyl moiety, which can act as a bioisostere for a carboxylic acid group. The resulting 5-(tetrazolylmethyl)-uridine derivatives are of interest for their potential biological activities.

ReagentProductReaction Type
Organic Azide (R-N₃)5-(1-Substituted-1H-tetrazol-5-ylmethyl)-uridine1,3-Dipolar Cycloaddition

Pinner Reaction and Related Transformations

The Pinner reaction offers another avenue for the functionalization of the cyanomethyl group. This acid-catalyzed reaction of a nitrile with an alcohol leads to the formation of an imino ester salt, known as a Pinner salt. These intermediates are highly reactive and can be converted to various other functional groups.

Formation of Esters: Hydrolysis of the Pinner salt intermediate results in the formation of an ester. This provides an alternative method to direct hydrolysis for the synthesis of 5-(alkoxycarbonylmethyl)-uridines.

Formation of Amidines: Reaction of the Pinner salt with ammonia or an amine leads to the formation of an amidine. This reaction allows for the introduction of a basic, nitrogen-containing functional group at the 5-position of uridine.

These chemical transformations highlight the synthetic utility of this compound as a versatile building block for the creation of a diverse library of modified nucleosides. The ability to selectively modify the cyanomethyl group opens up numerous possibilities for exploring the structure-activity relationships of these novel compounds in various biological contexts.

Molecular and Structural Investigations of 5 Cyanomethyl Uridine in Nucleic Acids

Influence of cnm⁵U on Nucleic Acid Duplex Stability

The stability of nucleic acid duplexes is a critical factor in various biological processes, including replication, transcription, and translation. The introduction of modified nucleosides like cnm⁵U can alter the thermodynamic properties of these structures.

In one study, the melting temperatures of a 13-mer RNA duplex containing either a canonical A-U pair or a cnm⁵U-A pair were compared. The results showed a decrease in the melting temperature for the cnm⁵U-containing duplex, indicating a slight destabilization.

Table 1: Melting Temperatures (Tₘ) of RNA Duplexes Containing Uridine (B1682114) vs. cnm⁵U

Duplex Sequence (5'-3') Complement (3'-5')ModificationTₘ (°C)Change in Tₘ (ΔTₘ) (°C)
GCA CGU GUA GAC C CGU GCA CAU CUG GUnmodified Uridine (U)55.2-
GCA CGU G(cnm⁵U)A GAC C CGU GCA CAU CUG G5-(Cyanomethyl)-uridine (cnm⁵U)53.8-1.4

This modest destabilization is an important characteristic of cnm⁵U, distinguishing it from other modifications that can have more dramatic effects on duplex stability.

Specificity of Base Pairing and Recognition by cnm⁵U

Beyond stability, the fidelity of base pairing is fundamental to the function of nucleic acids. The modification of uridine at the 5-position can influence its hydrogen-bonding patterns and recognition properties.

This compound has been identified at the wobble position (position 34) of the anticodon in isoleucine tRNAs from mutant haloarchaea. albany.edu This position is critical for the decoding of messenger RNA (mRNA) codons during protein synthesis. The wobble hypothesis allows for non-canonical base pairing at the third position of the codon, enabling a single tRNA to recognize multiple codons.

Ribosome binding experiments have shown that a mutant tRNA containing cnm⁵U at the wobble position can recognize and bind to codons AUA, AUU, and AUG. albany.edu The ability to pair with G at the third codon position is significant. This expanded codon recognition is a key functional consequence of the cnm⁵U modification. However, this promiscuity comes at a cost; the binding to the methionine codon (AUG) can lead to its misreading and the incorrect incorporation of isoleucine instead of methionine during translation. nih.gov This finding helps explain why most archaea and bacteria typically use a modified cytosine, rather than a modified uridine, in the wobble position of isoleucine tRNA to specifically read the AUA codon without misreading AUG. nih.gov

Table 2: Codon Recognition by Isoleucine tRNA with cnm⁵U at the Wobble Position

tRNA Anticodon (position 34)Recognized mRNA CodonsAmino Acid EncodedPotential Outcome
cnm⁵UACAUA (Isoleucine)IsoleucineCorrect Decoding
cnm⁵UACAUU (Isoleucine)IsoleucineCorrect Decoding
cnm⁵UACAUG (Methionine)MethionineMisreading (Isoleucine incorporation)

Despite its slight destabilizing effect on duplexes, studies on base-pairing specificity indicate that cnm⁵U largely retains the base-pairing preference of unmodified uridine. nsf.govalbany.edunih.govscispace.com This means it preferentially pairs with adenosine (B11128) (A) over other bases like guanine (B1146940) (G), cytosine (C), or uracil (B121893) (U).

This is in contrast to a closely related analog, 5-cyanouridine (B3052719) (cn⁵U), where the electron-withdrawing cyano group is directly attached to the uracil ring. The cn⁵U modification dramatically decreases both the stability and the specificity of base pairing, and it even shows a slight preference for pairing with G over A. nsf.govnih.govscispace.com The presence of the methylene (B1212753) (-CH₂-) linker in cnm⁵U appears to insulate the uracil ring from the strong electron-withdrawing effects of the cyano group, allowing it to maintain a base-pairing behavior more similar to that of natural uridine.

Structural Elucidation and Conformational Analysis of cnm⁵U-Containing Nucleic Acids

Detailed high-resolution structural information from techniques like NMR spectroscopy or X-ray crystallography is essential for a complete understanding of how cnm⁵U influences nucleic acid conformation. Such studies would reveal precise changes in helix geometry, sugar puckering, and the orientation of the cyanomethyl group within the duplex grooves.

However, based on the available scientific literature, specific structural studies providing atomic-level details of RNA or DNA duplexes containing this compound have not been extensively published. While the synthesis of cnm⁵U phosphoramidites for incorporation into oligonucleotides has been described, and molecular simulations have been performed for the related cn⁵U modification, empirical structural data for cnm⁵U-containing duplexes remains elusive. nih.gov Future structural analyses will be crucial to fully elucidate the conformational basis for the observed effects of cnm⁵U on nucleic acid stability and recognition.

Spectroscopic Methodologies for Structural Characterization

Mass spectrometric analysis of tRNA digests has definitively identified cnm⁵U. nih.gov High-resolution techniques, such as liquid chromatography-coupled quadrupole time-of-flight mass spectrometry (LC-QTOF), have provided precise mass measurements for this modified nucleoside. nih.gov The parent ion of cnm⁵U has been observed with a mass-to-charge ratio (m/z) of 284.0872. nih.gov Further structural confirmation is achieved through fragmentation analysis, which shows a characteristic deglycosylated base ion with an m/z of 152.0451. nih.gov This specific fragmentation pattern is a key signature for the identification of cnm⁵U. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of nucleic acids containing modified residues. While specific NMR data for cnm⁵U within an RNA duplex are not extensively detailed in the literature, proton NMR spectroscopy is routinely used to determine the structure of uridine derivatives and their impact on nucleic acid conformation. researchgate.netnih.gov For instance, the chemical shifts of protons at the C-5 and C-1' positions of the uridine ring system are sensitive to the local electronic environment and conformational changes. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification and purity assessment of RNA. rna-seqblog.comresearchgate.netresearchgate.net RNA typically exhibits a maximum absorbance at a wavelength of 260 nm. rna-seqblog.com The presence of modified nucleosides can potentially shift this maximum or alter the shape of the absorption spectrum, providing clues about the electronic properties of the modification.

Table 1: Mass Spectrometric Data for the Identification of this compound

AnalyteIon TypeObserved m/zReference
This compoundParent Ion284.0872 nih.gov
This compound BaseDeglycosylated Base Ion152.0451 nih.gov

Computational Approaches for Molecular Dynamics Simulations of cnm⁵U Interactions

Computational methodologies, particularly molecular dynamics (MD) simulations, provide a powerful lens through which the dynamic interactions of this compound (cnm⁵U) within nucleic acid structures can be investigated at an atomic level. nih.govnih.gov These in silico approaches complement experimental techniques by offering insights into the conformational landscape, flexibility, and energetic contributions of modified nucleosides that are often difficult to capture through empirical methods alone. arxiv.org

Molecular dynamics simulations can be employed to model the behavior of cnm⁵U-containing RNA duplexes over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can predict the trajectory of the molecule, revealing how the cnm⁵U modification influences the local and global structure of the RNA. xray.cz This can include subtle changes in sugar pucker, backbone torsion angles, and base pairing geometry. Such simulations are crucial for understanding how cnm⁵U affects the stability of RNA duplexes, a factor that has been observed experimentally. albany.edu

A key area of investigation for computational approaches is the impact of cnm⁵U on the hydration and ion-binding properties of the RNA. The cyanomethyl group introduces a unique chemical functionality at the C5 position of uridine, which can alter the pattern of hydrogen bonding with surrounding water molecules and the coordination of ions. MD simulations can map the solvent-accessible surface area and analyze the residence times of water molecules and ions around the modification, providing a detailed picture of its interactions with the solvent environment.

Furthermore, computational methods can be used to explore the energetic consequences of incorporating cnm⁵U into an RNA strand. Techniques such as free energy calculations can quantify the stability changes in cnm⁵U-A base pairs compared to canonical U-A pairs. These calculations can help to rationalize experimental observations, such as the finding that cnm⁵U slightly decreases the stability of RNA duplexes while retaining base-pairing preference. albany.edu

Table 2: Potential Applications of Molecular Dynamics Simulations in the Study of cnm⁵U

Research QuestionSimulation ApproachPotential Insights
How does cnm⁵U affect RNA duplex stability?Free energy calculations (e.g., MM-PBSA/GBSA) on cnm⁵U-containing and unmodified RNA duplexes.Quantification of the change in thermodynamic stability upon modification.
What is the conformational preference of the cyanomethyl group?Long-timescale MD simulations to sample the rotational freedom of the C5-CH₂-CN bond.Determination of the preferred orientation of the cyanomethyl group within the major groove of the RNA helix.
How does cnm⁵U alter the local hydration structure?Analysis of water density and residence times around the cnm⁵U modification in an explicit solvent simulation.Understanding of how the modification perturbs the surrounding water network.
What is the impact of cnm⁵U on RNA flexibility?Principal component analysis (PCA) of the MD trajectory to identify dominant modes of motion.Characterization of changes in the dynamic behavior and bendability of the RNA duplex. mdpi.com

Biological Significance and Functional Mechanisms of 5 Cyanomethyl Uridine

Elucidation of cnm⁵U's Role in Transfer Ribonucleic Acid (tRNA) Functionality

The primary function of cnm⁵U is to expand the decoding capacity of tRNA. nih.gov In the wobble position, cnm⁵U can form base pairs with uridine (B1682114) (U), adenosine (B11128) (A), or guanosine (B1672433) (G) in the third position of the mRNA codon. nih.gov This expanded pairing ability allows a single tRNA species to recognize multiple codons, a phenomenon crucial for the degeneracy of the genetic code. codebiology.org

Ribosome binding experiments have demonstrated that a mutant Haloarcula marismortui isoleucine tRNA containing cnm⁵U at the wobble position can bind to the isoleucine codons AUA and AUU, as well as the methionine codon AUG. nih.gov This contrasts with the wild-type tRNA which exclusively binds to AUA. nih.gov This broader recognition pattern highlights the significant role of the cnm⁵U modification in modulating codon-anticodon interactions. nih.gov The interaction between the mRNA codon and the tRNA anticodon is a fundamental step in protein synthesis, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. jackwestin.comkhanacademy.org

Codon (mRNA)Wild-Type tRNA Ile Bindingcnm⁵U-modified tRNA Ile Binding
AUA YesYes
AUU NoYes
AUG NoYes
AUC NoNo

While cnm⁵U enhances codon recognition, it can also impact the efficiency of tRNA aminoacylation, the process of attaching the correct amino acid to the tRNA. nih.gov Studies on mutant tRNAs have shown that they are poor substrates for aminoacylation by their cognate aminoacyl-tRNA synthetases. nih.gov This suggests a delicate balance between expanded codon recognition and the efficiency of tRNA charging.

Despite the potential for reduced aminoacylation efficiency, cnm⁵U-containing tRNAs are still capable of binding to the ribosome. nih.gov The ribosome's peptidyl-transferase center is responsible for catalyzing the formation of peptide bonds between amino acids. nih.gov The presence of modified nucleosides in the anticodon loop can influence the binding affinity of the tRNA to the ribosomal A-site, thereby affecting the rate of protein synthesis. microbialcell.com

The expanded base-pairing properties of cnm⁵U have significant implications for the fidelity of genetic code translation. nih.govnih.gov The ability of a cnm⁵U-containing isoleucine tRNA to recognize the methionine codon AUG introduces the potential for misreading and the incorporation of isoleucine in place of methionine. nih.gov This observation helps to explain why many organisms utilize a modified cytosine, rather than a modified uridine, in the wobble position of isoleucine tRNAs to specifically recognize the AUA codon without misreading AUG. nih.gov

Comparative Functional Analysis with Other Modified Uridines in RNA

The function of cnm⁵U can be further understood by comparing it with other modified uridines, particularly those with modifications at the C5 position of the uracil (B121893) base. These comparisons reveal how subtle changes in chemical structure can lead to significant differences in biological function.

A direct comparison between 5-(cyanomethyl)-uridine (cnm⁵U) and 5-cyanouridine (B3052719) (cn⁵U) highlights the importance of the methylene (B1212753) spacer between the cyano group and the uridine ring. While both are uridine analogues, their effects on RNA duplex stability and base-pairing specificity are markedly different. nih.gov

Studies have shown that cnm⁵U slightly decreases the stability of an RNA duplex but maintains the standard base-pairing preference for adenosine. nih.gov In contrast, cn⁵U dramatically reduces both the stability and the specificity of base pairing, showing a slight preference for guanosine over adenosine. nih.gov This is attributed to the electron-withdrawing nature of the cyano group, which, when directly attached to the ring in cn⁵U, disrupts the neighboring base pair on the 5' side. nih.gov

Modified UridineEffect on Duplex StabilityBase-Pairing Preference
cnm⁵U Slightly decreasedA
cn⁵U Dramatically decreasedG > A

Pseudouridine (B1679824) (Ψ), the most abundant modified nucleoside in RNA, differs from cnm⁵U in its fundamental structure, featuring a C-C glycosidic bond instead of the typical N-C bond. nih.gov This seemingly minor change provides an additional hydrogen bond donor, which enhances the stability of RNA structures and influences interactions with proteins. youtube.com Pseudouridine is known to improve the folding of tRNA and protect it from nuclease degradation.

Other 5-modified uridines, such as 5-carboxymethyluridine (B57136) (cm⁵U) and 5-methoxyuridine (B57755) (mo⁵U), also play crucial roles in translation. nih.govgenesilico.pl For instance, 5-carboxymethoxyuridine (cmo⁵U) in E. coli and 5-methoxyuridine (mo⁵U) in B. subtilis are known to expand wobble pairing capabilities, similar to cnm⁵U. nih.govnih.gov However, the specific chemical nature of the C5 substituent in each of these modified uridines fine-tunes the conformational properties of the anticodon loop, thereby ensuring the correct and efficient translation of codons. nih.gov

Mechanistic Insights into cnm⁵U's Influence on RNA Structure and Interactions

Impact on Codon-Anticodon Interactions and Wobble Pairing

Post-transcriptional modifications at the wobble position of tRNA are critical for ensuring the efficiency and fidelity of translation. nih.govembopress.org These modifications can either expand or restrict the codons that a tRNA can recognize, a phenomenon known as wobble pairing. nih.govnih.gov The cnm⁵U modification is a prime example of how a chemical alteration can broaden decoding capacity.

Research on mutant haloarchaeal isoleucine tRNAs, where the typical modified cytosine at the wobble position was replaced with cnm⁵U, has provided significant insights. nih.govnih.gov Ribosome binding experiments revealed that tRNAs containing cnm⁵U at the anticodon's wobble position (position 34) can form base pairs with codons ending in uracil (U), adenine (B156593) (A), or guanine (B1146940) (G). nih.gov This expanded recognition contrasts with the more restrictive pairing often required for precise decoding. For instance, in most archaea and bacteria, a modified cytosine is used in isoleucine tRNA to specifically recognize the AUA codon without misreading the AUG methionine codon. nih.govnih.gov The introduction of cnm⁵U into this specific tRNA allows it to bind to the AUG codon, which could lead to the misincorporation of isoleucine instead of methionine. nih.govnih.gov This demonstrates that the cnm⁵U modification alters the hydrogen bonding patterns of the uridine base, allowing for non-canonical base pairing with G and U in the third position of the mRNA codon, in addition to the standard Watson-Crick pairing with A.

The codon binding properties of a mutant Haloarcula marismortui tRNA2Ile containing cnm⁵U at the wobble position are summarized below.

CodonRelative Binding Affinity
AUA+++
AUG++
AUU+
AUC-
Table 1: Relative ribosome binding affinities of a cnm⁵U-modified tRNA to various isoleucine and methionine codons. The number of plus signs indicates the strength of the binding, while a minus sign indicates minimal to no binding. Data sourced from studies on mutant haloarchaeal tRNAs. nih.gov

Influence on RNA Duplex Stability

The destabilizing effect is attributed to the steric and electronic properties of the cyanomethyl group at the C5 position of the uracil ring. This is in contrast to a related modification, 5-cyanouridine (cn⁵U), which has a strong electron-withdrawing cyano group directly attached to the uracil. The cn⁵U modification dramatically decreases both the stability and specificity of base pairing, even showing a preference for pairing with guanine over adenine. nih.govalbany.edu Molecular simulations suggest that the cn⁵U modification exerts its destabilizing effect not by directly disrupting its own base pair, but by weakening the adjacent base pair on its 5' side. nih.gov While cnm⁵U's effect is less pronounced, the underlying principle of the C5 modification influencing the local RNA structure and stability holds true.

Modification at Wobble UridineEffect on Duplex StabilityBase Pairing Specificity
Unmodified Uridine (U) BaselineHigh preference for A
This compound (cnm⁵U) Slightly DecreasedRetains preference for A
5-Cyanouridine (cn⁵U) Dramatically DecreasedReduced; slight preference for G over A
Table 2: Comparative effects of uridine modifications on the stability and specificity of RNA duplexes. nih.govalbany.edu

Research Applications and Methodological Utility of 5 Cyanomethyl Uridine

Integration of cnm⁵U as a Building Block in Synthetic Oligonucleotides

The ability to incorporate cnm⁵U into synthetic DNA and RNA oligonucleotides is fundamental to its utility as a research tool. This has been made possible through the development of specialized phosphoramidite (B1245037) chemistry.

The site-specific incorporation of cnm⁵U into RNA and DNA strands is achieved using solid-phase synthesis, a well-established method for creating custom oligonucleotides. biosyn.com The key to this process is the chemical synthesis of a cnm⁵U phosphoramidite building block. A common synthetic route starts with the commercially available 5-methyluridine (B1664183). The process involves bromination of the 5-methyl group, followed by the introduction of the cyano moiety. nih.gov This modified nucleoside is then converted into a phosphoramidite, which is a derivative suitable for use in automated DNA/RNA synthesizers.

These cnm⁵U phosphoramidites can be seamlessly integrated into standard solid-phase synthesis cycles, which involve a series of chemical reactions to sequentially add nucleotide building blocks to a growing chain attached to a solid support. researchgate.net This allows for the precise placement of cnm⁵U at any desired position within a DNA or RNA oligonucleotide sequence. nih.gov The compatibility of the cnm⁵U phosphoramidite with conventional amidite chemistry has made it accessible for researchers to generate cnm⁵U-containing oligonucleotides for a variety of applications. nih.gov

The incorporation of cnm⁵U into oligonucleotides allows for the design of molecules with tailored properties for specific research questions. The cyanomethyl group at the 5-position of uridine (B1682114) can influence the local structure and stability of the nucleic acid duplex. Studies have shown that the presence of cnm⁵U can slightly decrease the thermal stability of RNA duplexes while maintaining the base-pairing preference. nih.govalbany.edu This nuanced effect on duplex stability can be exploited in the design of probes and other molecular tools where fine-tuning of binding affinities is required.

Furthermore, the introduction of a modified base like cnm⁵U can alter the recognition of the oligonucleotide by enzymes and other proteins. This allows for the creation of oligonucleotides that can be used to probe enzyme-substrate interactions or to act as inhibitors of specific nucleic acid-binding proteins. The ability to strategically place cnm⁵U within an oligonucleotide provides a powerful method for dissecting the functional consequences of this modification in various biological contexts. nih.gov

Utilization in Advanced Molecular Biology and Biochemical Assays

Synthetic oligonucleotides containing cnm⁵U are valuable reagents in a range of advanced molecular biology and biochemical assays, enabling detailed studies of nucleic acid structure, function, and metabolism.

While specific examples of 5-(cyanomethyl)-uridine (cnm⁵U) being used in Förster Resonance Energy Transfer (FRET) or other fluorescent probes are not yet prevalent in the literature, the established methodologies for labeling synthetic oligonucleotides provide a clear path for their development. Oligonucleotides containing modified bases like cnm⁵U can be fluorescently labeled using either direct incorporation of a dye-labeled phosphoramidite during synthesis or through post-synthetic conjugation. biosyn.comatdbio.com

In a post-synthetic labeling approach, an oligonucleotide containing cnm⁵U and a reactive functional group (like an amine or thiol) is first synthesized. biosyn.com This functionalized oligonucleotide is then purified and subsequently conjugated to a fluorescent dye that has a complementary reactive moiety. biosyn.com This method is particularly useful for dyes that are not stable under the chemical conditions of oligonucleotide synthesis. atdbio.com

Such fluorescently labeled cnm⁵U-containing probes could be used in a variety of assays. For instance, a FRET probe could be designed with a fluorophore and a quencher on the same oligonucleotide. The presence of cnm⁵U could influence the probe's hybridization to a target sequence, and the resulting conformational change would alter the distance between the fluorophore and quencher, leading to a detectable change in fluorescence. These probes would be valuable tools for studying how this specific modification impacts nucleic acid hybridization kinetics and thermodynamics.

Table 1: Potential Applications of Fluorescently Labeled cnm⁵U Probes

Application AreaProbe Design PrincipleInformation Gained
Nucleic Acid Hybridization Studies Single-labeled or FRET probes containing cnm⁵U.The effect of cnm⁵U on the kinetics and thermodynamics of duplex formation.
Enzyme-Nucleic Acid Interaction Probes where cnm⁵U is near or at an enzyme binding site.How the modification influences enzyme recognition, binding, and activity.
Structural Analysis of Nucleic Acids Probes with environmentally sensitive fluorophores near the cnm⁵U.Local conformational changes in the nucleic acid structure induced by the modification.

Synthetic oligonucleotides containing cnm⁵U serve as powerful tools to investigate the intricate processes of nucleic acid metabolism and replication. By incorporating cnm⁵U into DNA or RNA substrates, researchers can probe the activity of various enzymes that interact with nucleic acids. nih.gov For example, these modified oligonucleotides can be used as substrates for DNA and RNA polymerases to determine if the presence of cnm⁵U affects the rate and fidelity of nucleotide incorporation. nih.gov

Similarly, cnm⁵U-containing oligonucleotides can be used in assays with nucleases to assess whether the modification confers resistance or sensitivity to enzymatic cleavage. nih.gov Such studies are crucial for understanding how naturally occurring modifications might protect nucleic acids from degradation or, conversely, mark them for turnover. The availability of synthetic oligonucleotides with a precisely placed cnm⁵U allows for detailed kinetic and mechanistic studies of these enzymes. nih.gov

Table 2: Research Questions Addressable with cnm⁵U-Containing Oligonucleotides in Enzymatic Assays

Enzyme ClassSpecific Research QuestionExperimental Approach
DNA/RNA Polymerases Does cnm⁵U in the template strand cause replication stalling or misincorporation?Primer extension assays using a cnm⁵U-containing template and analyzing the length and sequence of the products.
Nucleases (Exo- and Endo-) Is the phosphodiester bond adjacent to cnm⁵U cleaved at a different rate compared to unmodified uridine?Nuclease protection assays where the degradation of cnm⁵U-containing and control oligonucleotides is monitored over time.
DNA/RNA Repair Enzymes Is cnm⁵U recognized and excised by any known DNA or RNA repair pathways?Incubation of cnm⁵U-containing duplex DNA with cell extracts or purified repair enzymes and analyzing for excision products.
tRNA Modifying Enzymes Can cnm⁵U serve as a substrate or inhibitor for enzymes that further modify uridine?In vitro modification assays with purified enzymes and cnm⁵U-containing tRNA fragments.

Contributions to the General Understanding of Modified Nucleoside Biology

The study of cnm⁵U has made significant contributions to the broader field of modified nucleoside biology, particularly in understanding the diversity and functional significance of RNA modifications. The discovery of cnm⁵U in the anticodon wobble position of isoleucine tRNAs in mutant haloarchaea was a key finding. atdbio.comnih.gov

In most archaea and bacteria, a modified cytosine is used in the wobble position of isoleucine tRNA to correctly read the AUA codon without misreading the AUG methionine codon. atdbio.com The experimental replacement of this modified cytosine with a uridine led to the in vivo formation of cnm⁵U. atdbio.com Ribosome binding experiments revealed that tRNAs containing cnm⁵U in the wobble position could base-pair with A, U, or G in the third position of the codon. atdbio.com This demonstrated that cnm⁵U expands the decoding properties of the tRNA, but in the case of isoleucine tRNA, it leads to misreading of the methionine codon. atdbio.com

This research highlights the critical role of wobble base modifications in maintaining the fidelity of protein synthesis. The existence of cnm⁵U in certain archaea underscores the evolutionary diversity of strategies employed by different organisms to decode the genetic code. The study of such unique modifications provides valuable insights into the fundamental principles of codon-anticodon recognition and the evolution of the translational machinery. atdbio.comnih.gov Furthermore, it emphasizes how a seemingly small chemical change on a nucleoside can have profound biological consequences, a central theme in the field of epitranscriptomics.

Future Directions and Emerging Research Avenues in 5 Cyanomethyl Uridine Studies

Exploration of Undiscovered Biological Roles and Pathways Involving cnm⁵U

Future research will likely focus on whether cnm⁵U exists in other RNA species besides tRNA and if it has functions beyond translation, analogous to the diverse roles of other RNA modifications. Given the fundamental nature of its parent nucleoside, uridine (B1682114), in various metabolic processes like nucleic acid and glycogen synthesis, it is plausible that cnm⁵U or its metabolic byproducts have distinct regulatory roles. nih.gov Investigating these possibilities will require a multidisciplinary approach, combining genetics, biochemistry, and metabolomics.

The primary known interaction of cnm⁵U is with the ribosomal decoding center during translation. However, like other modified nucleosides, it likely serves as a recognition element for a host of other proteins. Future studies must aim to identify the "readers" and "erasers" of this modification—proteins that specifically bind to cnm⁵U-containing RNA or potentially remove the modification.

Advanced proteomic techniques will be central to this effort. Methods such as affinity purification-mass spectrometry (AP-MS), using a cnm⁵U-containing RNA oligonucleotide as bait, could identify interacting proteins from cell lysates. uta.edu Another powerful technique is proximity-dependent biotinylation (BioID), where an enzyme involved in cnm⁵U biosynthesis is fused to a biotin ligase, allowing for the labeling and subsequent identification of proteins that come into close proximity. nih.gov Identifying these interacting partners, which could include aminoacyl-tRNA synthetases, RNA modification enzymes, or RNA helicases, will be crucial for placing cnm⁵U within the broader cellular network of RNA regulation and metabolism.

Development of Innovative Synthetic Strategies for cnm⁵U and its Advanced Analogues

The ability to synthesize cnm⁵U and its derivatives is essential for detailed biochemical and structural studies. Current chemical synthesis protocols provide a solid foundation, primarily utilizing phosphoramidite (B1245037) chemistry for incorporation into RNA oligonucleotides. albany.edunih.gov These methods typically start from commercially available 5-methyluridine (B1664183), which undergoes bromination followed by cyanation to install the cyanomethyl group. nih.gov

However, future research will demand more innovative and efficient synthetic strategies. The development of chemo-enzymatic or fully enzymatic approaches could offer more stereospecific and environmentally friendly alternatives to multi-step chemical synthesis. Furthermore, creating modular and convergent synthetic routes would accelerate the generation of a diverse library of advanced analogues. nih.govrsc.org By systematically altering the C5-substituent, researchers can perform detailed structure-activity relationship studies to probe the functional significance of the cyanomethyl group's size, electronics, and hydrogen-bonding capacity. For instance, the synthesis and study of analogues like 5-cyanouridine (B3052719) (cn⁵U) have already provided insights, showing that the methylene (B1212753) spacer is critical for maintaining base-pairing preference, whereas its absence in cn⁵U dramatically decreases duplex stability. albany.eduscispace.com

Synthetic StrategyDescriptionPotential AdvantagesReference
Phosphoramidite ChemistryCurrent standard method. Starts with 5-methyluridine, followed by bromination and cyanation to create a phosphoramidite building block for solid-phase RNA synthesis.Well-established, allows for site-specific incorporation into RNA. nih.gov
Vorbrüggen GlycosylationA method used for the synthesis of the related analogue, 5-cyanouridine (cn⁵U), involving the coupling of a protected ribofuranose with silylated 5-cyanouracil.Established method for nucleoside synthesis. nih.gov
Chemo-enzymatic SynthesisFuture approach combining chemical synthesis of precursors with enzymatic steps for key transformations, such as glycosylation or modification installation.High stereoselectivity, milder reaction conditions. umich.edu
Convergent/Modular RoutesFuture strategy focusing on preparing key building blocks that can be quickly assembled to create a wide variety of advanced analogues.Enables rapid generation of compound libraries for structure-function studies. nih.gov

Application of High-Throughput Screening and Omics Technologies in cnm⁵U Research

The integration of high-throughput and systems-level approaches will be transformative for cnm⁵U research. High-throughput screening (HTS) of small molecule libraries can be employed to discover compounds that either inhibit the biosynthesis of cnm⁵U or modulate the function of cnm⁵U-containing RNAs. vp-sci.com For example, fluorescently labeled nucleoside analogues could be used to develop assays to screen for inhibitors of the yet-to-be-identified cnm⁵U biosynthetic enzymes. nih.gov

"Omics" technologies offer a powerful toolkit for functional investigation:

Genomics and Transcriptomics : Sequencing the genomes of organisms containing cnm⁵U is the first step toward identifying the genes responsible for its synthesis through comparative genomics. Once these genes are identified and can be manipulated, RNA-sequencing (transcriptomics) can be used to compare global gene expression profiles between wild-type and cnm⁵U-deficient cells. nih.govfrontiersin.org This can reveal which pathways and processes are most affected by the absence of this modification, providing clues to its function.

Proteomics : Quantitative mass spectrometry can compare the entire proteome of cells with and without cnm⁵U. This approach could directly test the hypothesis that cnm⁵U leads to translational misreading by searching for peptides resulting from AUG-to-isoleucine substitutions. nih.gov

Integration of Structural Biology and Biophysical Techniques for Deeper Mechanistic Understanding

A complete understanding of cnm⁵U's function requires a detailed, atomic-level picture of how it influences RNA structure and its interactions. Biophysical methods and structural biology are essential for achieving this. Molecular dynamics simulations have already provided initial insights, suggesting that cnm⁵U causes a slight decrease in the stability of RNA duplexes without altering base-pairing preference. nih.gov

Future research will build on this by integrating a suite of powerful techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is exceptionally well-suited for studying the solution-state structure and dynamics of cnm⁵U-containing RNA oligonucleotides. nih.gov It can reveal how the modification alters the local conformation of the anticodon loop and can be used to map the binding interfaces with ribosomal components or other proteins. researchgate.net

X-ray Crystallography : Obtaining a high-resolution crystal structure of a cnm⁵U-modified tRNA anticodon stem-loop bound to the ribosomal small subunit would provide an invaluable static snapshot of the decoding process. nih.govnih.gov This would allow for a precise visualization of the hydrogen bonding and steric interactions that mediate its expanded codon recognition.

Cryo-Electron Microscopy (Cryo-EM) : As a technique that excels at determining the structures of large and dynamic macromolecular complexes, cryo-EM is perfectly positioned to unravel the mechanism of cnm⁵U in the context of the entire translating ribosome. harvard.edu By capturing ribosomes in different functional states, cryo-EM could generate a "molecular movie" of a cnm⁵U-containing tRNA entering the ribosome, engaging with the mRNA codon, and moving through the A, P, and E sites, thus providing the ultimate mechanistic understanding of its function. researchgate.netnih.gov

TechniqueFocus AreaPotential Insights for cnm⁵U ResearchReference
NMR SpectroscopySolution Structure & DynamicsReveals local RNA conformation, dynamics of the anticodon loop, and maps binding sites for interacting factors. nih.gov
X-ray CrystallographyAtomic-Resolution Static StructureProvides a detailed, static image of cnm⁵U within the ribosomal decoding center, clarifying specific atomic interactions. nih.gov
Cryo-Electron Microscopy (Cryo-EM)Large Complex Structure & DynamicsVisualizes the cnm⁵U-tRNA in various states as it moves through the entire ribosome during translation. harvard.edunih.gov
Molecular Dynamics (MD)Computational SimulationModels the energetic and conformational effects of the cnm⁵U modification on RNA stability and interactions over time. nih.gov

Q & A

Q. How do researchers balance innovation and reproducibility when designing novel applications for this compound?

  • Methodological Answer : Adopt the "pre-registration" model: Publish detailed protocols (e.g., on Protocols.io ) before experimentation. Use factorial design (e.g., Taguchi methods) to test variable interactions (e.g., solvent polarity vs. reaction time). Open-source tools like Jupyter notebooks enable transparent data analysis .

Guidelines for Rigor

  • Experimental Design : Include positive/negative controls (e.g., unmodified uridine) and blinding during data collection to reduce bias .
  • Ethical Compliance : For in vivo studies, obtain IRB/IACUC approval (specify committee name and protocol number) .
  • Data Transparency : Deposit raw spectra, crystallographic data, and code in repositories like Zenodo or GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.